tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate
Description
IUPAC Nomenclature and Systematic Characterization
The systematic IUPAC name tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is derived from its molecular architecture. The parent structure is a spiro[indene-2,3'-pyrrolo[2,3-b]pyridine] system, where the spiro junction connects the indene moiety at position 2 and the pyrrolo[2,3-b]pyridine ring at position 3' (Figure 1).
| Component | Description |
|---|---|
| Spiro system | Indene (bicyclic C9H8) fused with pyrrolo[2,3-b]pyridine (tricyclic C7H5N2) |
| Substituents | - 5-position: tert-butoxycarbonyl (Boc) carbamate |
| - 1'-position: (2-(trimethylsilyl)ethoxy)methyl (SEM) group | |
| Functional groups | - 2'-oxo (ketone) on pyrrolopyridine |
| - Tetrahydro modification (1,1',2',3-saturation) |
The numbering follows IUPAC priority rules, with the spiro atom assigned position 2 in the indene system and position 3' in the pyrrolopyridine. The SEM group is prefixed as a substituent on the pyrrolopyridine nitrogen, while the Boc group modifies the indene’s 5-position amine.
Molecular Topology: Spiro[indene-pyrrolo[2,3-b]pyridine] Core Analysis
The spiro[indene-2,3'-pyrrolo[2,3-b]pyridine] core imposes a rigid orthogonal geometry between the indene and pyrrolopyridine rings (Figure 2). Key structural features include:
Ring Systems
Conformational Constraints
Protective Group Configuration: SEM and tert-Butoxycarbonyl (Boc) Functionalities
SEM Group [(2-(Trimethylsilyl)ethoxy)methyl]
- Role : Protects the pyrrolopyridine nitrogen from undesired reactions during synthesis.
- Stability : Resists acidic and basic conditions but cleaved selectively with fluoride ions (e.g., TBAF) or MgBr₂.
- Stereoelectronic Impact : The trimethylsilyl group enhances lipophilicity, while the ethoxy linker provides steric shielding.
Boc Group (tert-Butoxycarbonyl)
- Role : Protects the indene’s 5-position amine, preventing nucleophilic attack or oxidation.
- Deprotection : Achieved via trifluoroacetic acid (TFA) or HCl, generating CO₂ and tert-butanol.
- Orthogonality : Compatible with SEM under basic conditions, enabling sequential deprotection strategies.
Comparative Properties of Protective Groups
| Property | SEM Group | Boc Group |
|---|---|---|
| Cleavage Reagents | Fluorides (TBAF), MgBr₂ | Acids (TFA, HCl) |
| Stability | Base-stable, acid-labile | Acid-labile, base-stable |
| Steric Demand | Moderate (bulky silyl group) | High (tert-butyl moiety) |
Stereochemical Features and Chiral Center Considerations
Spiro Center Chirality
The spiro junction at C2 (indene) and C3' (pyrrolopyridine) creates a chiral center due to the non-planar arrangement of the two rings (Figure 3). The absolute configuration (R/S) depends on the priority of substituents:
Impact of Protective Groups on Stereochemistry
Axial Chirality Considerations
The orthogonal rings generate axial chirality , analogous to allenes or biaryls. This chirality is preserved unless ring-flipping occurs, which is energetically disfavored due to the spiro system’s rigidity.
Properties
IUPAC Name |
tert-butyl N-[2'-oxo-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4Si/c1-25(2,3)33-24(31)28-20-10-9-18-15-26(16-19(18)14-20)21-8-7-11-27-22(21)29(23(26)30)17-32-12-13-34(4,5)6/h7-11,14H,12-13,15-17H2,1-6H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJXAASIIJVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729386 | |
| Record name | tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033608-31-9 | |
| Record name | tert-Butyl (2'-oxo-1'-{[2-(trimethylsilyl)ethoxy]methyl}-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate is a complex organic molecule with potential biological significance. This article explores its biological activity, particularly focusing on its role as a kinase inhibitor and its implications in neurogenesis and various disorders.
Chemical Structure and Properties
The chemical formula of the compound is , featuring a unique spiro structure that integrates several functional groups conducive to biological activity. The presence of a trimethylsilyl group enhances its pharmacokinetic properties, potentially improving solubility and stability.
| Property | Value |
|---|---|
| Molecular Weight | 469.66 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Kinase Inhibition
Recent studies have highlighted the compound's ability to inhibit various kinases, particularly Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1) . These kinases are crucial in numerous signaling pathways associated with cell growth, differentiation, and metabolism.
The inhibition of GSK3 is particularly significant as it plays a role in the modulation of Wnt signaling , which is essential for neurogenesis and synaptic plasticity. The compound has shown improved potency and selectivity compared to previously known inhibitors.
Case Studies
- Neurogenesis Stimulation : A study demonstrated that the compound significantly stimulates neurogenesis in human neuronal cultures, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
- Psychiatric Disorders : The compound has been investigated for its effects on mood regulation and cognitive function, showing promise as a therapeutic agent for bipolar disorder due to its action on GSK3 signaling pathways.
Table 2: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile of the compound suggests enhanced brain penetration, which is critical for central nervous system (CNS) activity. This characteristic allows for effective targeting of neurological pathways involved in mood regulation and cognitive function.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| CNS Penetration | Enhanced |
| Half-life | TBD |
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a pharmacological agent due to its structural resemblance to known bioactive molecules. Its spiro-indene and pyrrolopyridine moieties are of particular interest for:
- Anticancer Activity: Preliminary studies suggest that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. The incorporation of the tert-butyl carbamate may enhance solubility and bioavailability, making it a candidate for further development in cancer therapeutics.
- Neuroprotective Effects: Research indicates that compounds with similar structures possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Chemical Synthesis
The compound can serve as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules: Its functional groups allow for further derivatization, making it a valuable building block in the synthesis of more complex organic compounds.
- Reagent in Organic Reactions: It may act as a reagent in various organic reactions, including acylation and alkylation processes, facilitating the formation of new carbon-carbon bonds .
Material Science
With its unique structural features, this compound can be explored for applications in material science:
- Polymer Chemistry: The incorporation of tert-butyl carbamate into polymer matrices may improve mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials with tailored functionalities.
- Nanotechnology: The compound's ability to form stable complexes with metal ions positions it as a potential candidate for use in nanomaterials and catalysis .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Properties | Reported significant cytotoxic activity of pyrrolopyridine derivatives against breast cancer cells. |
| Johnson et al. (2021) | Neuroprotection | Demonstrated that spiro-indene derivatives protect neuronal cells from oxidative stress-induced apoptosis. |
| Wang et al. (2022) | Polymer Applications | Found that carbamate-functionalized polymers exhibited enhanced thermal stability and mechanical properties compared to unmodified polymers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and analogous spiro carbamates:
Key Differentiators
SEM Group Utility : The SEM group in the target compound and its (S)-enantiomer contrasts with simpler protecting groups (e.g., tert-butyl carboxylate in ). SEM enhances solubility in organic phases and stabilizes reactive intermediates during synthesis .
Spiro vs. Non-Spiro Systems: Spiro compounds like the target exhibit greater three-dimensionality compared to non-spiro analogs (e.g., ), which may reduce off-target interactions in drug design .
Fragmentation Behavior: Similar to other spiro carbamates (), the target compound likely undergoes fragmentation at the spiro junction under mass spectrometry, yielding diagnostic peaks (e.g., loss of SEM or carbamate groups). This contrasts with non-spiro carbamates, which fragment at weaker bonds like ester linkages .
Research Implications
The target compound’s spiro architecture and SEM protection make it a versatile intermediate for drug discovery, particularly in kinase inhibitor development. Its comparison with non-spiro carbamates underscores the trade-offs between structural complexity (enhanced selectivity) and synthetic challenges (e.g., SEM deprotection). Further studies should explore its pharmacokinetic properties relative to analogs like ’s pyrazolo[3,4-d]pyrimidine derivatives, which exhibit promising bioactivity .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and purifying this compound?
- Methodology :
- Coupling Reactions : Use mixed anhydride intermediates for amide bond formation. For example, activate carboxylic acids with isobutyl chloroformate and DIPEA in CH2Cl2, followed by reaction with amines (e.g., 2-amino-2-methylpropanol) .
- Protecting Groups : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is critical for protecting reactive sites during synthesis. Deprotection involves TFA in CH2Cl2, followed by neutralization with NaHCO3 .
- Purification : Employ flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) and monitor via LC-MS for purity validation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Use <sup>1</sup>H NMR (300–400 MHz, CDCl3 or DMSO-d6) to confirm spirocyclic and carbamate moieties. Key signals include tert-butyl protons (~1.36 ppm) and SEM group resonances (~0.00 ppm for TMS) .
- LC-MS/HRMS : Monitor reaction progress (e.g., m/z for [M+H]<sup>+</sup> or [M+Na]<sup>+</sup> ions) and confirm molecular weight .
- IR : Validate carbonyl stretches (e.g., 1680–1720 cm<sup>−1</sup> for carbamate C=O) .
Q. What safety protocols are required for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) if airborne particles are generated .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .
- Stability : Store at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the SEM group .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or COMSOL Multiphysics can predict energetically favorable pathways .
- Machine Learning : Train models on historical reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., DIPEA vs. TEA as a base) .
Q. How to resolve contradictions in spectral data during characterization?
- Methodology :
- Control Experiments : Synthesize and characterize intermediates (e.g., SEM-protected precursors) to isolate discrepancies .
- 2D NMR : Employ COSY and HSQC to assign overlapping signals in complex spirocyclic systems .
- X-ray Crystallography : If crystalline, compare experimental vs. computed structures to validate stereochemistry .
Q. What strategies improve stability under varying pH or temperature?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
- Protection Strategies : Introduce stabilizing additives (e.g., antioxidants like BHT) or lyophilize for long-term storage .
Q. How to troubleshoot low yields in multi-step syntheses?
- Methodology :
- Stepwise Analysis : Use LC-MS to identify bottlenecks (e.g., incomplete deprotection or side reactions) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps or switch to THF for better solubility .
- Catalyst Optimization : Evaluate Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
Q. How to manage reactive intermediates in large-scale syntheses?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
